quercetin 3-O-beta-D-glucuronide
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Overview
Description
quercetin 3-O-beta-D-glucuronide, also known as Quercetin 3-O-β-D-glucuronide, is a flavonoid compound derived from quercetin. It is a glucuronide conjugate of quercetin, which is a naturally occurring polyphenolic compound found in various fruits, vegetables, and grains. This compound has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
quercetin 3-O-beta-D-glucuronide can be synthesized through the glucuronidation of quercetin. This process involves the enzymatic or chemical addition of glucuronic acid to quercetin. The reaction typically requires the presence of a glucuronosyltransferase enzyme or a chemical catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of quercetin from natural sources, followed by its glucuronidation. The extraction process includes solvent extraction, filtration, and concentration. The glucuronidation step is performed using either enzymatic or chemical methods, and the final product is purified to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
quercetin 3-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroquercetin derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Substituted quercetin derivatives
Scientific Research Applications
quercetin 3-O-beta-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
quercetin 3-O-beta-D-glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: This compound disrupts the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
quercetin 3-O-beta-D-glucuronide is similar to other quercetin derivatives, such as:
Quercetin 3-O-glucoside: Another glucoside derivative of quercetin with similar antioxidant and anti-inflammatory properties.
Quercetin 3-O-rhamnoside: A rhamnoside derivative with comparable biological activities.
Quercetin 3-O-galactoside: A galactoside derivative with similar health benefits
This compound is unique due to its specific glucuronide conjugation, which may enhance its bioavailability and stability compared to other quercetin derivatives .
Properties
Molecular Formula |
C21H18O13 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21?/m0/s1 |
InChI Key |
DUBCCGAQYVUYEU-MBIBTLSJSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Synonyms |
miquelianin quercetin 3-O-beta-D-glucopyranoside quercetin 3-O-beta-glucopyranoside quercetin 3-O-glucopyranoside querciturone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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